ヌトリン-3

概要

説明

Nutlin-3 is a small-molecule inhibitor that specifically targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. By disrupting this interaction, Nutlin-3 stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells that retain wild-type p53 . This compound has garnered significant attention in cancer research due to its potential therapeutic applications.

科学的研究の応用

Nutlin-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Cancer Research: Nutlin-3 is extensively studied for its potential to treat cancers that retain wild-type p53 by inducing apoptosis and cell cycle arrest

Biological Studies: It is used to study the p53 pathway and its role in cellular processes such as DNA repair, apoptosis, and senescence.

Drug Development: Nutlin-3 serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and safety profiles.

Immunotherapy: Recent studies have explored its role in enhancing natural killer cell-mediated killing of cancer cells.

作用機序

ヌトリン-3は、MDM2のp53結合ポケットに結合することにより、その効果を発揮し、MDM2とp53の相互作用を防ぎます。 これは、p53の安定化と活性化につながり、その結果、細胞周期停止とアポトーシスに関与する遺伝子の転写が誘導されます 。含まれる分子標的と経路には、以下が含まれます。

p53経路: p53の活性化は、サイクリン依存性キナーゼを阻害するp21や、アポトーシスを促進するBAXなどの遺伝子の転写につながります.

ATF4/CHOPストレス応答軸: This compoundは、特定の癌細胞でアポトーシスにつながる、この経路を活性化することが示されています.

6. 類似の化合物との比較

This compoundは、MDM2阻害剤として知られる化合物のクラスに属しています。類似の化合物には、以下が含まれます。

ヌトリン-3a: This compoundの活性異性体であり、MDM2-p53相互作用の阻害においてより強力であることが示されています.

RG7112: さまざまな癌の臨床試験に進んでいる、this compoundの誘導体.

イダサヌトリン(RG7388): 薬物動態と効力が改善された別の誘導体.

This compoundの独自性: this compoundは、その特定の作用機序と、野生型p53を持つ癌細胞を特異的に標的とする能力のために、独自です。 リード化合物としての役割は、より強力で選択的なMDM2阻害剤の開発の道を切り開きました .

生化学分析

Biochemical Properties

Nutlin-3 interacts with the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53 . By binding to the p53-binding pocket of MDM2, Nutlin-3 disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53 . This interaction is crucial for the regulation of p53, which plays a key role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism .

Cellular Effects

Nutlin-3 has been shown to have significant effects on various types of cells. In cells with wild-type p53, Nutlin-3 can induce cell cycle arrest, apoptosis, and senescence . For instance, in human hepatocellular carcinoma cells, Nutlin-3 has been shown to inhibit cell growth and colony formation . Moreover, Nutlin-3 can enhance the expression of p53 in cells with wild-type p53 .

Molecular Mechanism

The molecular mechanism of Nutlin-3 involves its binding to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction, and leading to the stabilization and activation of p53 . This results in the upregulation of p53 target genes, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, Nutlin-3 has been shown to induce significant DNA double-strand break (DSB) damage in cells . Over time, this leads to increased cell cycle arrest and significantly increased senescence .

Dosage Effects in Animal Models

In animal models, Nutlin-3 has been shown to inhibit tumor growth and significantly increase survival . The effects of Nutlin-3 vary with different dosages, with higher doses leading to more significant tumor growth inhibition .

Metabolic Pathways

Nutlin-3 is involved in the p53 pathway, a crucial pathway in cell cycle regulation, apoptosis, and DNA repair . By inhibiting the interaction of p53 and MDM2, Nutlin-3 allows the signaling function of the p53 pathway in cancer cells .

Transport and Distribution

It is known that Nutlin-3 binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and leading to the stabilization and activation of p53 .

Subcellular Localization

The subcellular localization of Nutlin-3 is not well defined. Given its mechanism of action, it is likely that Nutlin-3 localizes to the nucleus where it can interact with MDM2 and p53 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Nutlin-3 involves several key steps, starting with the formation of the imidazoline core. The process typically includes the following steps:

Formation of the Imidazoline Core: This is achieved through a condensation reaction between an aldehyde and an amine.

Introduction of Substituents: Various substituents are introduced to the imidazoline core through nucleophilic substitution reactions.

Final Assembly: The final product is obtained through a series of purification steps, including crystallization and chromatography.

Industrial Production Methods: While specific industrial production methods for Nutlin-3 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness. Industrial production would likely involve large-scale reactors, automated purification systems, and stringent quality control measures.

化学反応の分析

反応の種類: ヌトリン-3は、反応性官能基の存在により、主に置換反応を起こします。また、特定の条件下では、酸化反応と還元反応にも参加できます。

一般的な試薬と条件:

置換反応: 一般的な試薬には、ハロゲン化化合物と求核剤が含まれます。条件は、通常、穏やかな温度とジクロロメタンまたはエタノールなどの溶媒を伴います。

酸化反応: 過酸化水素または過マンガン酸カリウムなどの試薬は、制御された条件で使用できます。

還元反応: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな官能基を持つthis compoundのさまざまな誘導体をもたらす可能性があり、酸化反応と還元反応は、既存の官能基を修飾できます .

4. 科学研究への応用

This compoundは、化学、生物学、医学の分野、特に科学研究において幅広い用途があります。

類似化合物との比較

Nutlin-3 is part of a class of compounds known as MDM2 inhibitors. Similar compounds include:

Nutlin-3a: The active enantiomer of Nutlin-3, which has shown greater potency in disrupting the MDM2-p53 interaction.

RG7112: A derivative of Nutlin-3 that has progressed into clinical trials for various cancers.

Idasanutlin (RG7388): Another derivative with improved pharmacokinetic properties and efficacy.

Uniqueness of Nutlin-3: Nutlin-3 is unique due to its specific mechanism of action and its ability to selectively target cancer cells with wild-type p53. Its role as a lead compound has paved the way for the development of more potent and selective MDM2 inhibitors .

特性

CAS番号 |

548472-68-0 |

|---|---|

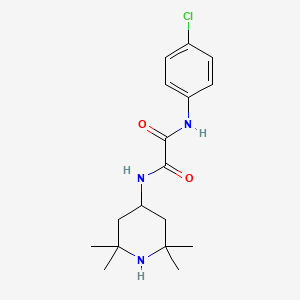

分子式 |

C60H60Cl4N8O8 |

分子量 |

1163.0 g/mol |

IUPAC名 |

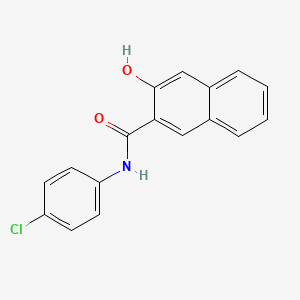

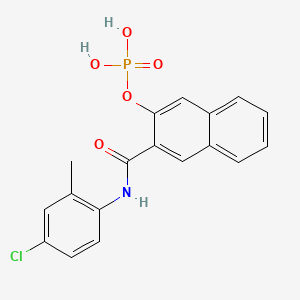

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

InChI |

InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) |

InChIキー |

GBBSJAZVCWRGRH-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

異性体SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

正規SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

675576-98-4 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

nutlin 3 nutlin-3 nutlin-3A nutlin-3B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Nutlin-3?

A1: Nutlin-3 specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does Nutlin-3 interact with MDM2?

A2: Nutlin-3 binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of Nutlin-3 mediated MDM2 inhibition?

A3: Nutlin-3-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:

- Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Senescence: Nutlin-3 can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []

Q4: How do structural modifications of Nutlin-3 affect its activity?

A5: Research with Nutlin-3 enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of Nutlin-3 activity.

Q5: Can you explain the stereoselective affinity of Nutlin-3 isomers for MDM2?

A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []

Q6: What types of cancer cells have shown sensitivity to Nutlin-3 in vitro?

A6: Nutlin-3 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:

- Gastric carcinoma [, ]

- Hepatocellular carcinoma []

- Nasopharyngeal carcinoma []

- Ovarian carcinoma [, ]

- Prostate carcinoma [, ]

- Rhabdomyosarcoma []

- Acute lymphoblastic leukemia [, , ]

- B-cell chronic lymphocytic leukemia [, , , ]

- Mantle cell lymphoma [, ]

- Cutaneous T-cell lymphoma []

Q7: Has Nutlin-3 shown efficacy in in vivo models?

A7: Yes, Nutlin-3 has demonstrated anti-tumor activity in various in vivo models, including:

- Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []

- Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []

- A JVM-2-derived xenograft mouse model, where Nutlin-3 loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []

Q8: What are the known mechanisms of resistance to Nutlin-3?

A9: The most common mechanism of resistance to Nutlin-3 involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to Nutlin-3-mediated stabilization. [, ] Additionally, research has shown that Nutlin-3 resistant non-small cell lung cancer cells:

- Overexpress mutant p53 protein. []

- Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []

- Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []

Q9: How does Nutlin-3 affect glucose homeostasis?

A10: Studies in mice have shown that Nutlin-3 can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)